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Compound of Interest

Compound Name: 3,4-Dimethylphenol

Cat. No.: B119073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3,4-Dimethylphenol (CAS No. 95-65-8), a significant compound in various chemical and

pharmaceutical applications. This document presents detailed Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside

the experimental protocols utilized for their acquisition. The logical relationship between these

analytical techniques and the structural elucidation of the molecule is also visualized.

Spectroscopic Data Summary
The following sections provide a quantitative summary of the spectroscopic data obtained for

3,4-Dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 3,4-Dimethylphenol provides information about the chemical

environment of the hydrogen atoms in the molecule. The data presented below was acquired in

deuterated chloroform (CDCl₃).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.97 d 1H Ar-H

6.64 d 1H Ar-H

6.58 s 1H Ar-H

4.7 (broad s) s 1H -OH

2.21 s 3H Ar-CH₃

2.19 s 3H Ar-CH₃

Table 1: ¹H NMR peak assignments for 3,4-Dimethylphenol.

The ¹³C NMR spectrum reveals the different carbon environments within the 3,4-
Dimethylphenol molecule. The data below was obtained in deuterated chloroform (CDCl₃).[1]

Chemical Shift (ppm) Intensity Assignment

153.13 791.00 C-OH

130.3 - Ar-C

128.77 687.00 Ar-CH

120.0 - Ar-C

116.5 - Ar-CH

112.62 945.00 Ar-CH

19.73 791.00 Ar-CH₃

19.0 - Ar-CH₃

Table 2: ¹³C NMR peak assignments for 3,4-Dimethylphenol. Note: Some assignments are

based on typical chemical shift ranges for substituted phenols.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The following major absorption bands were observed for

3,4-Dimethylphenol.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Strong, Broad O-H stretch (phenolic)

~3000 Medium C-H stretch (aromatic)

~2920 Medium C-H stretch (methyl)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (phenol)

~810 Strong
C-H bend (aromatic, out-of-

plane)

Table 3: Key IR absorption bands for 3,4-Dimethylphenol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data below was obtained using electron ionization (EI).

Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Assignment

122 100.0 [M]⁺ (Molecular Ion)

107 82.8 [M-CH₃]⁺

77 24.5 [C₆H₅]⁺

91 11.4 [C₇H₇]⁺

39 24.5 [C₃H₃]⁺

Table 4: Major peaks in the electron ionization mass spectrum of 3,4-Dimethylphenol.
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Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3,4-Dimethylphenol was prepared by dissolving approximately 10-20 mg of the

solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ =

0.00 ppm). The solution was transferred to a 5 mm NMR tube.

Both ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer, typically

operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard acquisition

parameters were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of solid 3,4-Dimethylphenol was obtained using the KBr (potassium bromide)

pellet technique. A small amount of the sample (1-2 mg) was finely ground with approximately

100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then

compressed in a die under high pressure to form a thin, transparent pellet. The pellet was

placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the

spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure

KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum of 3,4-Dimethylphenol was acquired using an electron ionization (EI)

mass spectrometer. A small amount of the sample was introduced into the ion source, where it

was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This

caused the molecules to ionize and fragment. The resulting positively charged ions were then

accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio

(m/z). The detector measured the abundance of each ion, and the resulting data was plotted as

a mass spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 3,4-Dimethylphenol.
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Caption: Workflow of Spectroscopic Analysis for 3,4-Dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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